Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, with the chemical formula and CAS number 946598-34-1, is a compound characterized by its unique structure that includes a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) amino group and an ethyl carboxylate moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of functional groups that can participate in various
These reactions allow for the modification of the compound to create derivatives with varied biological and chemical properties.
Further research is necessary to elucidate the specific biological effects of this compound.
The synthesis of ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:
These steps highlight a common synthetic route that leverages established organic chemistry techniques.
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has potential applications in various fields:
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | Similar backbone | 1.00 | Direct substitution at the cyclohexane |
| Methyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate | Methyl instead of ethyl | 0.98 | Different ester group |
| Methyl 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate | Cis configuration | 0.98 | Geometric isomerism |
| Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate | Cyclobutane ring | 0.94 | Different ring structure |
| cis-Methyl 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate | Positioning of functional groups | 0.94 | Variation in functional group positioning |
This table illustrates how ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate stands out due to its specific cyclohexane configuration and functional groups, making it a unique entity among similar compounds.
Ring-closing metathesis (RCM) has emerged as a powerful synthetic methodology for constructing cyclic structures, including those containing the cyclohexane framework found in ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate [3] [15]. This approach offers significant advantages in terms of stereochemical control, allowing for the precise arrangement of functional groups around the cyclohexane ring [16].
The synthesis of ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate via ring-closing metathesis typically begins with an appropriately functionalized acyclic precursor containing terminal alkene moieties [3]. These precursors undergo cyclization in the presence of ruthenium-based catalysts to form the cyclohexene ring, which can subsequently be functionalized to introduce the tert-butoxycarbonyl (Boc) protecting group and the ethyl ester functionality [5] [16].
A key advantage of the RCM approach is the ability to control the stereochemical outcome of the reaction through careful selection of catalyst and reaction conditions [10] [18]. The stereoselectivity of the ring-closing metathesis is influenced by several factors, including:
Research findings have demonstrated that the use of Hoveyda-Grubbs second-generation catalyst can lead to excellent yields in the formation of cyclohexene rings, often exceeding 85% on small scale reactions [16]. However, scale-up considerations must be addressed, as dilution requirements to prevent competing dimerization can impose practical limitations [16] [18].
The following table summarizes key reaction conditions and outcomes for the diastereoselective synthesis of cyclohexane derivatives via ring-closing metathesis:
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|---|
| Grubbs 1st Gen | DCM | 40 | 12-24 | 65-75 | 2:1 to 3:1 |
| Grubbs 2nd Gen | DCE | 80 | 4-8 | 75-85 | 4:1 to 6:1 |
| Hoveyda-Grubbs 2nd Gen | DCE | 80 | 2-6 | 85-90 | 6:1 to 15:1 |
| Grubbs 3rd Gen | Toluene | 60 | 1-3 | 80-90 | 5:1 to 10:1 |
The diastereoselectivity observed in these reactions can be attributed to the conformational preferences of the transition states during ring formation [15] [17]. For six-membered ring systems like cyclohexane, the diastereoselectivity appears to be largely under kinetic control regardless of catalyst reactivity [18]. This allows for predictable stereochemical outcomes when designing synthetic routes to ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate [15] [17].
Recent advances in catalyst design have further improved the efficiency of RCM for the synthesis of functionalized cyclohexane derivatives [18] [19]. These developments have expanded the scope of substrates that can undergo successful cyclization, including those bearing sensitive functional groups such as the Boc-protected amine found in ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate [5] [16].
Palladium-catalyzed hydrogenation represents a fundamental approach in amino ester functionalization, particularly for protecting amino groups during synthetic transformations. The catalytic system utilizes various palladium complexes to achieve selective hydrogenation while maintaining the integrity of amino group protection [1] [2].
The mechanism of palladium-catalyzed hydrogenation involves the formation of palladium hydride species on the catalyst surface, which facilitates the addition of hydrogen to multiple bonds while preserving amino group protection. Palladium on carbon (Pd/C) remains the most widely utilized heterogeneous catalyst, with typical loadings of 5-10% palladium content providing optimal activity [2]. The catalyst operates through a surface-mediated mechanism where hydrogen molecules dissociate on the palladium surface, forming palladium-hydrogen bonds that subsequently transfer hydrogen to the substrate.
Experimental conditions for palladium-catalyzed hydrogenation vary significantly depending on the substrate and desired selectivity. Temperature ranges from 20-60°C for standard Pd/C systems, while pressure requirements typically span 1-10 atmospheres [2]. The choice of solvent plays a crucial role, with ethanol and methanol being preferred for their ability to dissolve both organic substrates and provide hydrogen sources.
Recent developments in palladium catalysis have focused on mono-N-protected amino acid complexes that demonstrate enhanced selectivity in amino group protection. These complexes, such as (NBu4)[Pd(κ2-N,O–AcN–CHR–COO)(C6F5)py], exhibit remarkable activity in carbon-hydrogen activation reactions while maintaining amino group integrity [3]. The ligand cooperation model demonstrates that the acyl protecting group plays a crucial role in the catalytic mechanism, with the carboxylate group proving less efficient for carbon-hydrogen activation.
Palladium nanoparticles embedded in stabilizing polysiloxane matrices have shown exceptional performance in multiphase reactions involving gas-liquid-solid systems. These nanoparticles, with controlled size and morphology, demonstrate enhanced catalytic activity for hydrogenation reactions at temperatures between 60-100°C [4]. The nanoparticle size and crystalline structure significantly influence the reaction rate constants and activation parameters.
| Catalyst Type | Temperature (°C) | Pressure (atm) | Solvent | Selectivity | Notes |
|---|---|---|---|---|---|
| Pd/C (5-10%) | 20-60 | 1-10 | Ethanol/Methanol | High | General purpose |
| Pd(OH)2/C (10-20%) | 25-100 | 1-20 | Ethanol/Water | Very High | Strong reduction |
| Pd(PPh3)4 | 25-40 | 1-5 | THF/Toluene | Moderate | Mild conditions |
| Pd(PPh3)2Cl2 | 25-60 | 1-10 | DMF/THF | High | Versatile |
| PdCl2 | 50-80 | 5-20 | Acetic acid | Moderate | Harsh conditions |
Di-palladium complexes have emerged as particularly active catalysts for mono-N-protected amino acid-accelerated enantioselective carbon-hydrogen functionalization. The kinetic method of continuous variation has demonstrated that complexes containing a single MPAA-bridged di-palladium core (Pd2(MPAA)1) serve as active catalysts for these transformations [5]. Density functional theory calculations indicate that enantioinduction occurs through secondary sphere hydrogen-bonding interactions that lower the barrier to carbon-hydrogen activation.
Brønsted base catalysis has revolutionized the synthesis of β-hydroxy α-amino acid derivatives through highly enantioselective and diastereoselective aldol reactions. This catalytic approach utilizes organic bases to activate glycine imine derivatives, enabling the formation of complex amino acid structures with excellent stereochemical control [6] [7] [8].
The key breakthrough in Brønsted base catalysis involves the use of benzophenone-derived imine of glycine o-nitroanilide as a pronucleophile. The o-nitroanilide framework provides an efficient hydrogen-bonding platform that accounts for both nucleophile reactivity and diastereoselectivity [6]. This structural motif enables the formation of syn-β-hydroxy α-amino acids with high enantio- and diastereoselectivity under mild reaction conditions.
The catalytic mechanism proceeds through ureidopeptide-based Brønsted base catalysts that activate the glycine derivative through deprotonation at the α-carbon position. The catalyst simultaneously coordinates with the aldehyde electrophile through hydrogen bonding, creating a well-organized transition state that determines the stereochemical outcome [6]. The reaction typically occurs at temperatures ranging from -20°C to 25°C, with catalyst loadings of 1-5 mol% providing optimal results.
Enantioselectivity in these systems reaches 95-99% enantiomeric excess, with diastereoselectivity favoring the syn-isomer with ratios exceeding 20:1 [6]. The high selectivity arises from the ability of the Brønsted base catalyst to create a rigid transition state where the aldehyde and glycine derivative are positioned optimally for stereoselective carbon-carbon bond formation.
| Catalyst | Loading (mol%) | Temperature (°C) | Solvent | ee (%) | dr (syn:anti) |
|---|---|---|---|---|---|
| Ureidopeptide 1 | 2-5 | -20 to 0 | Toluene | 95-99 | >20:1 |
| Ureidopeptide 2 | 1-3 | -10 to 25 | DCM | 90-98 | >15:1 |
| Thiourea-based | 5-10 | 0 to 40 | Et2O | 85-95 | 10:1-20:1 |
| Squaramide-based | 2-8 | -40 to 0 | THF | 90-97 | >25:1 |
| Organocatalyst | 10-20 | 20 to 60 | CHCl3 | 70-90 | 5:1-15:1 |
The Brønsted base catalytic system demonstrates remarkable substrate tolerance, accommodating various aldehyde substrates including aromatic, aliphatic, and heterocyclic aldehydes. Linear alkyl aldehydes present greater challenges, typically providing lower enantioselectivities compared to α-substituted aldehydes [6]. The method has been successfully applied to the synthesis of various β-hydroxy α-amino acids with diverse functional group substitution patterns.
Cooperative catalysis involving Lewis acid-Brønsted base combinations has expanded the scope of these transformations. The synergistic effect between Lewis acid activation of the electrophile and Brønsted base activation of the nucleophile creates highly efficient catalytic systems for complex molecular construction [9]. This approach has been particularly successful in the synthesis of α-amino-β-hydroxy carboxylic acid derivatives.
Lipase-mediated enantioselective hydrolysis represents a powerful biocatalytic approach for the resolution of racemic amino ester substrates. These enzymes demonstrate exceptional enantioselectivity through precise molecular recognition mechanisms that differentiate between enantiomeric substrates [10] [11].
The serine hydrolase reaction mechanism forms the foundation of lipase-catalyzed ester hydrolysis. The process involves nucleophilic attack by a serine residue on the ester carbonyl group, forming a tetrahedral intermediate that subsequently collapses to release the alcohol and form an acyl-enzyme intermediate [12]. The acyl-enzyme intermediate undergoes hydrolysis to regenerate the active enzyme and produce the carboxylic acid product.
Candida rugosa lipase demonstrates remarkable enantioselectivity through structural features that create preferential binding sites for specific enantiomers. The enzyme contains multiple isoforms (Lip1, Lip3, and Lip4) that exhibit distinct enantiopreferences despite sharing greater than 80% sequence homology [13] [14]. Position 296 in the enzyme structure plays a critical role in determining S- or R-enantiomer preference, with the steric bulk of the amino acid residue at this position controlling both enantiopreference and enantioselectivity values.
Kazlauskas rule provides a predictive framework for understanding lipase enantioselectivity. For secondary alcohols, the enantiomer with the large group positioned to the left and the medium group to the right in the active site will react fastest, typically corresponding to the (R)-enantiomer when the larger group has higher priority [12].
| Lipase Source | Substrate Type | E-value | Enantiopreference | pH Optimum | Temperature (°C) |
|---|---|---|---|---|---|
| Candida rugosa | 2-Bromo phenylacetic esters | 15-200 | S/R variable | 6.0-8.0 | 30-50 |
| Candida antarctica A | α-Substituted esters | 45-276 | R-selective | 7.0-9.0 | 40-70 |
| Candida antarctica B | Secondary alcohol esters | 20-100 | R-selective | 7.5-8.5 | 45-60 |
| Pseudomonas cepacia | Aromatic alcohol esters | 50-150 | R-selective | 7.0-8.0 | 35-55 |
| Porcine pancreas | p-Nitrophenyl esters | 5-50 | S-selective | 8.0-9.0 | 37-50 |
Molecular dynamics simulations have provided detailed insights into the pressure dependence of lipase enantioselectivity. Studies on Candida rugosa lipase reveal that increased pressure from 1 to 100 bar significantly decreases enantioselectivity from E = 55 to E = 9 [15]. This pressure effect results from the enlargement of a prebuilt cavity in the enzyme structure, which alters the binding geometry and reduces stereochemical discrimination.
Site-directed mutagenesis studies have confirmed the importance of specific amino acid residues in determining enantioselectivity. Replacement of amino acids at position 296 in Candida rugosa lipase variants with residues of varying steric bulk (Gly, Ala, Leu, or Phe) demonstrates that bulkier amino acids increase selectivity toward the S-enantiomer [13]. This finding has enabled the rational design of lipase variants with enhanced enantioselectivity for specific substrate classes.
Computational modeling of tetrahedral intermediates formed between lipases and enantiomeric substrates provides atomic-level understanding of enantioselective recognition. These studies reveal that the stereochemical outcome depends on the precise positioning of substrate substituents within the enzyme active site, with favorable interactions stabilizing the transition state leading to the preferred enantiomer [13] [16].